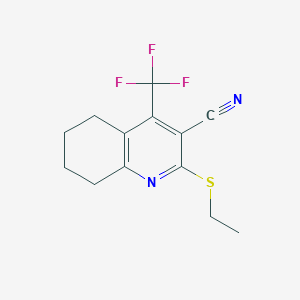

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

2-(Ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a tetrahydroquinoline derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at position 2, a trifluoromethyl (-CF₃) group at position 4, and a nitrile (-CN) group at position 2. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its versatility in drug design, particularly for kinase inhibition, antimicrobial agents, and central nervous system targets . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethylsulfanyl moiety may influence solubility and binding interactions .

Properties

IUPAC Name |

2-ethylsulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2S/c1-2-19-12-9(7-17)11(13(14,15)16)8-5-3-4-6-10(8)18-12/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSALDNAOUNCDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(CCCC2)C(=C1C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.

Addition of the ethylsulfanyl group: This can be accomplished through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects is complex and involves multiple molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Substituent Effects on Physicochemical Properties

- Ethylsulfanyl vs. Amino Groups: The ethylsulfanyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0) compared to amino-substituted analogs (e.g., 2a: logP ~1.8) . This may improve blood-brain barrier penetration but reduce aqueous solubility.

- Trifluoromethyl vs.

- Mercapto vs. Alkylsulfanyl : The -SH group in ’s compound offers higher reactivity (e.g., disulfide bond formation) but lower stability than the ethylsulfanyl group in the target compound .

Biological Activity

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C23H24F3N3S

- Molar Mass : 431.52 g/mol

- Structure : The compound features a tetrahydroquinoline core with an ethylsulfanyl group and a trifluoromethyl substituent, which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated potent activity against murine leukemia WEHI-3 cells. The cytotoxic effects were found to be dose-dependent, suggesting a direct relationship between concentration and efficacy .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | WEHI-3 | 10 | Induction of apoptosis |

| Compound B | MCF-7 (Breast) | 15 | Cell cycle arrest at G2/M phase |

| Compound C | A549 (Lung) | 20 | Inhibition of DNA synthesis |

The mechanism through which this compound exerts its biological effects appears to involve:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting proliferation .

Study on Anticancer Efficacy

In a study published in PubMed, researchers synthesized several derivatives of tetrahydroquinoline and evaluated their cytotoxicity against various cancer cell lines. The results showed that modifications at the nitrogen and sulfur positions significantly enhanced anticancer activity. Specifically, the ethylsulfanyl group was crucial for maintaining high levels of cytotoxicity .

Cardiovascular Applications

Another area of research has focused on the cardiovascular implications of similar compounds. For instance, derivatives have shown promise in preclinical models for treating conditions such as atherosclerosis and deep vein thrombosis. The trifluoromethyl group is believed to enhance solubility and bioavailability, making these compounds suitable for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.